H-DL-xiIle-DL-Ala-DL-Arg-DL-Arg-DL-His-DL-Pro-DL-Tyr-DL-Phe-OH
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Overview
Description
The compound “H-DL-xiIle-DL-Ala-DL-Arg-DL-Arg-DL-His-DL-Pro-DL-Tyr-DL-Phe-OH” is a synthetic peptide composed of a sequence of amino acids Each amino acid in the sequence is in its DL form, meaning it contains both left-handed (L) and right-handed (D) stereoisomers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “H-DL-xiIle-DL-Ala-DL-Arg-DL-Arg-DL-His-DL-Pro-DL-Tyr-DL-Phe-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling reactions: Each amino acid is coupled to the growing chain using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Deprotection steps: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to allow the next amino acid to couple.
Cleavage from the resin: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often using automated synthesizers and high-throughput techniques to produce large quantities of the peptide.
Chemical Reactions Analysis
Types of Reactions
The compound “H-DL-xiIle-DL-Ala-DL-Arg-DL-Arg-DL-His-DL-Pro-DL-Tyr-DL-Phe-OH” can undergo various chemical reactions, including:
Oxidation: The tyrosine and histidine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired substitution, such as alkylating agents for methylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
Chemistry
In chemistry, this peptide can be used as a model compound to study peptide synthesis, folding, and stability. It can also serve as a substrate for enzymatic reactions.
Biology
In biological research, this peptide can be used to investigate protein-protein interactions, receptor binding, and cellular uptake mechanisms.
Medicine
In medicine, this peptide may have potential therapeutic applications, such as in the development of peptide-based drugs or as a diagnostic tool.
Industry
In the industrial sector, this peptide can be used in the production of biomaterials, as well as in the development of new technologies for peptide synthesis and purification.
Mechanism of Action
The mechanism of action of “H-DL-xiIle-DL-Ala-DL-Arg-DL-Arg-DL-His-DL-Pro-DL-Tyr-DL-Phe-OH” depends on its specific application. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The pathways involved can vary widely, from signal transduction to metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
H-DL-xiIle-DL-Glu-DL-Phe-DL-Phe-DL-Ala-OH: Another synthetic peptide with a different sequence of amino acids.
H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH: A peptide with a similar structure but different amino acid composition.
Uniqueness
The uniqueness of “H-DL-xiIle-DL-Ala-DL-Arg-DL-Arg-DL-His-DL-Pro-DL-Tyr-DL-Phe-OH” lies in its specific sequence of amino acids and the presence of both L and D stereoisomers. This configuration can result in unique biological activities and properties compared to peptides composed solely of L-amino acids.
Properties
IUPAC Name |
2-[[2-[[1-[2-[[2-[[2-[2-[(2-amino-3-methylpentanoyl)amino]propanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H74N16O10/c1-4-28(2)40(51)46(73)60-29(3)41(68)61-34(13-8-20-57-49(52)53)42(69)62-35(14-9-21-58-50(54)55)43(70)64-37(25-32-26-56-27-59-32)47(74)66-22-10-15-39(66)45(72)63-36(23-31-16-18-33(67)19-17-31)44(71)65-38(48(75)76)24-30-11-6-5-7-12-30/h5-7,11-12,16-19,26-29,34-40,67H,4,8-10,13-15,20-25,51H2,1-3H3,(H,56,59)(H,60,73)(H,61,68)(H,62,69)(H,63,72)(H,64,70)(H,65,71)(H,75,76)(H4,52,53,57)(H4,54,55,58) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNGALQMFAURPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H74N16O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1059.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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